2-(4-bromophenoxy)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide
2-(4-bromophenoxy)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1011873
InChI:
InChI=1S/C17H17BrN2O4S/c1-22-13-7-8-15(23-2)14(9-13)19-17(25)20-16(21)10-24-12-5-3-11(18)4-6-12/h3-9H,10H2,1-2H3,(H2,19,20,21,25)
SMILES:
COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)COC2=CC=C(C=C2)Br
Molecular Formula:
C17H17BrN2O4S
Molecular Weight:
425.3 g/mol
2-(4-bromophenoxy)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide
CAS No.:
Cat. No.: VC1011873
Molecular Formula: C17H17BrN2O4S
Molecular Weight: 425.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17BrN2O4S |
|---|---|
| Molecular Weight | 425.3 g/mol |
| IUPAC Name | 2-(4-bromophenoxy)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide |
| Standard InChI | InChI=1S/C17H17BrN2O4S/c1-22-13-7-8-15(23-2)14(9-13)19-17(25)20-16(21)10-24-12-5-3-11(18)4-6-12/h3-9H,10H2,1-2H3,(H2,19,20,21,25) |
| Standard InChI Key | KQKZATXQMSFTOL-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)COC2=CC=C(C=C2)Br |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)COC2=CC=C(C=C2)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator